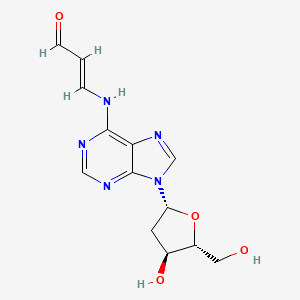

2'-Deoxy-N-(3-oxo-1-propenyl)adenosine

Descripción

Propiedades

Fórmula molecular |

C13H15N5O4 |

|---|---|

Peso molecular |

305.29 g/mol |

Nombre IUPAC |

(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]prop-2-enal |

InChI |

InChI=1S/C13H15N5O4/c19-3-1-2-14-12-11-13(16-6-15-12)18(7-17-11)10-4-8(21)9(5-20)22-10/h1-3,6-10,20-21H,4-5H2,(H,14,15,16)/b2-1+/t8-,9+,10+/m0/s1 |

Clave InChI |

YCTVDHFYRBOGFS-HFVMFMDWSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N/C=C/C=O)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC=CC=O)CO)O |

Origen del producto |

United States |

The Biological Significance of N6-oxopropenyl-2'-deoxyadenosine: A Technical Guide for Researchers

Abstract

N6-oxopropenyl-2'-deoxyadenosine (OxdA), a DNA adduct forged in the crucible of cellular oxidative stress, stands as a significant yet often overlooked player in the landscape of genomic instability. Arising from the reaction of DNA with reactive aldehydes, such as malondialdehyde (MDA) and base propenal, which are byproducts of lipid peroxidation and DNA oxidation, OxdA represents a direct link between oxidative damage and genetic mutations. This in-depth technical guide provides a comprehensive overview of the core biological significance of OxdA for researchers, scientists, and drug development professionals. We will delve into its formation, chemical properties, mutagenic potential, and the intricate cellular mechanisms that contend with this lesion. Furthermore, this guide will explore the analytical methodologies for its detection and its potential implications in human health and disease, particularly in the context of carcinogenesis.

Introduction: The Genesis of an Endogenous DNA Adduct

Cellular metabolism, while essential for life, inevitably generates reactive oxygen species (ROS) that can inflict damage upon vital macromolecules, including DNA.[1] A major consequence of this oxidative onslaught is lipid peroxidation, a chain reaction that degrades lipids and unleashes a torrent of reactive aldehydes.[1] Among these, malondialdehyde (MDA) is a prominent and well-studied genotoxic agent.[2] MDA, along with base propenal formed from DNA peroxidation, reacts with the exocyclic amino group of 2'-deoxyadenosine in the DNA helix to form the N6-oxopropenyl-2'-deoxyadenosine (OxdA) adduct.[1][3] This lesion, while considered a minor product compared to the major MDA-deoxyguanosine adduct (M1dG), possesses unique biological properties that warrant detailed investigation.[1] Understanding the lifecycle of OxdA, from its formation to its cellular fate, is crucial for elucidating the mechanisms of oxidative stress-induced mutagenesis and carcinogenesis.

Formation and Chemical Characteristics of OxdA

The formation of OxdA is a direct consequence of the electrophilic nature of α,β-unsaturated aldehydes reacting with the nucleophilic N6-amino group of deoxyadenosine. This reaction results in a linear, ring-opened adduct, distinguishing it from the cyclic, exocyclic adducts like M1dG.[1]

Diagram: Formation of N6-oxopropenyl-2'-deoxyadenosine (OxdA)

Caption: Formation of OxdA from the reaction of 2'-deoxyadenosine with MDA or base propenal.

The chemical structure of OxdA has been characterized using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This method allows for the sensitive and specific detection and quantification of OxdA in DNA samples. The synthesis of OxdA-containing oligonucleotides has been crucial for in vitro studies, enabling a detailed examination of its effects on DNA replication and repair.[1]

Biological Consequences: Mutagenicity and DNA Polymerase Interactions

The presence of OxdA in the DNA template presents a significant challenge to the cellular DNA replication machinery. The biological impact of this adduct is multifaceted, influencing both the fidelity and efficiency of DNA synthesis.

Mutagenic Potential

While OxdA is a product of genotoxic agents, its mutagenic potential appears to be more nuanced compared to other DNA adducts. In vitro studies have shown that translesion synthesis (TLS) polymerases can bypass OxdA.[1][3] Steady-state kinetic analysis has revealed that these polymerases preferentially insert thymine (T) opposite OxdA, albeit less efficiently than opposite an unmodified adenine (A).[3] This suggests a propensity for A→G transitions, although the overall mis-insertion frequency is relatively low.[3] The primary mis-insertion event observed is the incorporation of cytosine (C) opposite the lesion.[3]

Impact on DNA Polymerase Activity

The effect of OxdA on DNA polymerase activity varies depending on the type of polymerase. While some replicative and TLS polymerases can bypass the lesion with only a modest decrease in catalytic activity, the base excision repair (BER) polymerase, human polymerase β (hPol β), is a notable exception.[1][3] Studies have demonstrated that OxdA almost completely blocks the activity of hPol β.[1][3] This inhibition has significant implications for the repair of this lesion and will be discussed in more detail in the subsequent section.

| DNA Polymerase | Effect of OxdA | Primary Nucleotide Insertion | Potential Mutagenic Outcome |

| hPol η (TLS) | Bypass with reduced efficiency | dTTP | A→G transition (minor) |

| hPol κ (TLS) | Bypass with reduced efficiency | dTTP | A→G transition (minor) |

| hPol ι (TLS) | Inserts dNTPs but fails to fully extend | dTTP | Incomplete replication |

| Klenow fragment (E. coli Pol I) | Little effect on bypass | dATP | Error-free bypass |

| hPol β (BER) | Nearly complete blockage of activity | - | Stalled repair |

| Bacteriophage T7 DNA Polymerase | Reduced bypass efficiency | - | - |

Diagram: Interaction of OxdA with DNA Polymerases

Caption: Differential effects of OxdA on various DNA polymerases.

Cellular Repair of OxdA: A Complex Picture

The efficient removal of DNA adducts is paramount for maintaining genomic integrity. The cellular response to OxdA involves the intricate machinery of DNA repair pathways.

The Role of Base Excision Repair (BER)

Given that OxdA is a non-bulky lesion, the Base Excision Repair (BER) pathway would be the primary suspect for its removal. BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. However, the situation with OxdA is not straightforward. As mentioned earlier, the key BER polymerase, hPol β, is strongly inhibited by this adduct.[1][3] This suggests that the canonical BER pathway may be stalled at the polymerase step. It is plausible that other, more specialized DNA glycosylases or alternative BER sub-pathways are involved in the initial recognition and excision of OxdA. Further research is needed to identify the specific enzymes responsible for initiating the repair of this lesion.

Potential Involvement of Other Repair Pathways

While BER is the most likely candidate, the involvement of other repair pathways cannot be entirely ruled out, especially under conditions of high adduct burden or in cells with compromised BER.

-

Nucleotide Excision Repair (NER): This pathway typically handles bulky, helix-distorting lesions. As OxdA is a relatively small adduct, it is less likely to be a primary substrate for NER.

-

Mismatch Repair (MMR): The primary function of MMR is to correct base-base mismatches and small insertions/deletions that arise during DNA replication. While MMR may not directly recognize and excise OxdA, it could potentially be activated if OxdA leads to a mis-incorporation of a nucleotide by a replicative polymerase, creating a mismatch that is then recognized by the MMR machinery.

Analytical Methodologies for OxdA Detection

The accurate detection and quantification of OxdA in biological samples are essential for studying its biological significance and its potential as a biomarker.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of DNA adducts, including OxdA.[2] This technique offers high sensitivity and specificity, allowing for the detection of very low levels of the adduct in complex biological matrices like DNA isolated from tissues or cells.

Experimental Protocol: Detection of OxdA by LC-MS/MS

-

DNA Isolation: Isolate high-quality genomic DNA from the biological sample of interest using a standard DNA extraction protocol.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Inject the deoxynucleoside mixture onto a reverse-phase HPLC column. Use a gradient elution program with a mobile phase consisting of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the deoxynucleosides.

-

MS/MS Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MRM Analysis: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select the specific precursor-to-product ion transitions for both OxdA and an internal standard (e.g., a stable isotope-labeled version of OxdA) for sensitive and specific quantification.

-

OxdA Transition: Monitor the transition from the protonated molecular ion [M+H]+ of OxdA to a characteristic fragment ion.

-

Internal Standard Transition: Monitor a similar transition for the labeled internal standard.

-

-

Quantification: Construct a calibration curve using known amounts of OxdA standard and the internal standard. Calculate the concentration of OxdA in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Relevance and Future Perspectives

The formation of OxdA is intrinsically linked to oxidative stress, a pathological condition implicated in a wide range of human diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

OxdA as a Biomarker of Oxidative Stress

The presence of OxdA in cellular DNA serves as a direct measure of oxidative damage. Its quantification in biological samples, such as tissue biopsies or even circulating DNA, could provide a valuable biomarker for assessing the level of oxidative stress in individuals. This information could be used for risk assessment, early diagnosis, and monitoring the efficacy of antioxidant therapies. While the related adduct, 1,N6-ethenodeoxyadenosine (ε-dA), has been explored as a biomarker in liver diseases, further studies are needed to establish a direct correlation between OxdA levels and specific disease states.

Implications in Carcinogenesis

The mutagenic potential of OxdA, although modest, suggests a role in the initiation and progression of cancer. The A→G transitions that can be induced by this adduct are a common type of mutation found in tumor suppressor genes and oncogenes. Furthermore, the ability of OxdA to stall the BER pathway could lead to an accumulation of DNA damage, further contributing to genomic instability, a hallmark of cancer. The formation of DNA-protein cross-links by OxdA adds another layer of complexity to its potential role in carcinogenesis, as these lesions can severely disrupt essential cellular processes like transcription and replication.

Conclusion

N6-oxopropenyl-2'-deoxyadenosine is more than just a molecular scar of oxidative stress; it is an active participant in the narrative of DNA damage and repair. Its ability to modulate the activity of key DNA polymerases, its subtle but significant mutagenic potential, and its intricate relationship with cellular repair pathways underscore its biological importance. As our analytical capabilities to detect and quantify this lesion improve, so too will our understanding of its role in human health and disease. For researchers in the fields of molecular toxicology, cancer biology, and drug development, a deeper appreciation of the biological significance of OxdA will undoubtedly open new avenues for research and the development of novel therapeutic and preventative strategies against diseases rooted in oxidative stress.

References

-

Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine. PubMed. [Link]

-

Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. PMC. [Link]

-

DNA Mismatch Repair. PMC. [Link]

-

Characterization of an N6-oxopropenyl-2'-deoxyadenosine adduct in malondialdehyde-modified DNA using liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

Sources

- 1. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative DNA Damage and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication, repair, and translesion polymerase bypass of N⁶-oxopropenyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Formation of M1dA from Malondialdehyde and Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Malondialdehyde (MDA), a reactive dicarbonyl species, is a significant byproduct of lipid peroxidation and prostaglandin biosynthesis.[1][2] Its high reactivity with biological macromolecules, particularly DNA, poses a considerable genotoxic threat. This guide provides a comprehensive technical overview of the reaction between MDA and deoxyadenosine (dA), leading to the formation of the N6-(3-oxopropenyl)deoxyadenosine (M1dA) adduct. We will delve into the underlying reaction mechanisms, detail robust protocols for its in vitro synthesis and characterization, and discuss its profound biological implications in the context of mutagenesis and carcinogenesis. This document is intended to serve as a critical resource for researchers investigating DNA damage, oxidative stress, and the development of therapeutic interventions targeting these pathways.

Introduction: The Significance of Malondialdehyde and DNA Adducts

Reactive oxygen species (ROS) are endogenously produced during normal cellular metabolism, particularly within the mitochondria.[3] An imbalance leading to an overproduction of ROS results in oxidative stress, a condition implicated in a multitude of disease states. This oxidative environment promotes the peroxidation of polyunsaturated fatty acids in cellular membranes, a process that generates a variety of reactive aldehydes, with malondialdehyde (MDA) being a prominent and well-studied example.[2][4]

MDA's bifunctional electrophilic nature makes it highly reactive towards nucleophilic sites on cellular macromolecules, including DNA. The covalent modification of DNA by chemicals, forming what are known as DNA adducts, is a critical initiating event in chemical carcinogenesis.[5] These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired by the cell's DNA repair machinery.[5]

MDA reacts with several DNA bases, including deoxyguanosine (dG), deoxyadenosine (dA), and deoxycytidine (dC), to form various adducts.[2] The major adduct formed is with deoxyguanosine, known as M1dG.[6] The reaction with deoxyadenosine results in the formation of N6-(3-oxopropenyl)deoxyadenosine, commonly referred to as M1dA.[5][6] While formed in lesser abundance compared to M1dG, the M1dA adduct is a significant biomarker of lipid peroxidation-induced DNA damage and its biological consequences are an active area of research.

The Chemistry of M1dA Formation

The reaction between malondialdehyde and the exocyclic amino group of deoxyadenosine is a nucleophilic addition-elimination reaction. MDA exists in equilibrium with its enol form, β-hydroxyacrolein. The reaction proceeds through the attack of the N6 amino group of deoxyadenosine on one of the carbonyl groups of MDA. This is followed by a dehydration step to form the stable M1dA adduct.

The structure of M1dA is characterized by a 3-oxopropenyl group attached to the N6 position of the adenine base.[6] Unlike the reaction with deoxyguanosine which can lead to a cyclized pyrimidopurinone structure (M1dG), the reaction with deoxyadenosine typically results in this open-chain adduct.[2]

Caption: Reaction pathway for the formation of the M1dA adduct.

In Vitro Synthesis and Characterization of M1dA

The ability to synthesize and purify the M1dA adduct is crucial for its use as an analytical standard and for conducting detailed biological studies. While various synthetic strategies have been developed, a common approach involves the direct reaction of deoxyadenosine with a source of malondialdehyde under controlled conditions.[1]

3.1. Optimized Protocol for M1dA Synthesis

This protocol outlines a general procedure for the synthesis of M1dA. Optimization of reaction conditions, such as temperature, pH, and reactant concentrations, may be necessary to maximize yield.[7]

Materials:

-

2'-Deoxyadenosine

-

Malondialdehyde tetrabutylammonium salt (or freshly prepared MDA from hydrolysis of 1,1,3,3-tetramethoxypropane)

-

Sodium phosphate buffer (pH 7.4)

-

HPLC-grade water and acetonitrile

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Reactant Preparation: Dissolve 2'-deoxyadenosine in sodium phosphate buffer (e.g., 0.1 M, pH 7.4) to a final concentration of 10 mM.

-

MDA Solution: Prepare a fresh solution of malondialdehyde in the same buffer. The molar ratio of MDA to deoxyadenosine is a critical parameter to optimize, with ratios ranging from 2:1 to 10:1 being commonly used.

-

Reaction Incubation: Combine the deoxyadenosine and MDA solutions. Incubate the reaction mixture at 37°C for 24-48 hours. The reaction progress can be monitored by reverse-phase HPLC.

-

Purification:

-

Following incubation, the reaction mixture is typically purified using solid-phase extraction (SPE) to remove excess MDA and other reactants.

-

Further purification to isolate the M1dA adduct is achieved by preparative or semi-preparative reverse-phase HPLC.[8]

-

-

Characterization: The purified product should be characterized to confirm its identity and purity. This is typically achieved using a combination of techniques:

-

UV-Vis Spectroscopy: To determine the absorbance spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight of the adduct.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

-

3.2. Analytical Characterization Workflow

The definitive identification and quantification of M1dA in biological samples necessitates robust analytical methodologies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10][11]

Sources

- 1. A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. Oxidative stress increases M1dG, a major peroxidation-derived DNA adduct, in mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]

- 8. Isolation and Rationale for the Formation of Isomeric Decarbamoylmitomycin C-N6-deoxyadenosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. saudijournals.com [saudijournals.com]

- 10. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

discovery of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine in vivo

An In-depth Technical Guide to the In Vivo Discovery and Analysis of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine

Authored by a Senior Application Scientist

Foreword: The Challenge of Endogenous DNA Adducts

In the intricate landscape of molecular biology and drug development, the study of DNA damage provides a critical window into the etiology of various diseases, including cancer and neurodegenerative disorders. While exogenous carcinogens have long been a focal point, there is a growing appreciation for the role of endogenous metabolites in promoting genomic instability. Among the most reactive of these are α,β-unsaturated aldehydes, suchas acrolein, which are pervasive byproducts of oxidative stress and lipid peroxidation.[1][2][3] This guide delves into the discovery and technical analysis of a specific, highly reactive DNA adduct: N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (OPdA). Understanding the formation, detection, and biological consequences of this lesion is paramount for researchers aiming to develop novel therapeutic and preventative strategies.

The Genesis of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine: A Tale of Oxidative Stress

The cellular environment is a constant battleground against oxidative stress, stemming from both metabolic processes and environmental exposures. A key consequence of this is lipid peroxidation, a chain reaction that degrades lipids and produces a cocktail of reactive aldehydes.[4] Acrolein stands out among these for its high reactivity towards cellular nucleophiles, including DNA.[1][5]

While the reaction of acrolein with deoxyguanosine to form 1,N2-propanodeoxyguanosine adducts is well-documented, its interaction with deoxyadenosine is equally significant, leading to the formation of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (OPdA).[2][6][7] This adduct arises from the Michael addition of the exocyclic N6-amino group of deoxyadenosine to the β-carbon of acrolein.

Diagram: Formation of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine

Caption: Reaction pathway for the formation of OPdA.

The Analytical Imperative: Detecting a Labile Adduct In Vivo

The in vivo detection of OPdA is a significant analytical challenge due to its low abundance and inherent instability. Early methods for DNA adduct detection, such as ³²P-postlabeling, while sensitive, often lack the structural specificity and quantitative accuracy required for unambiguous identification.[6][7] The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field, offering the necessary sensitivity and specificity for the definitive identification and quantification of DNA adducts in biological matrices.[2][8]

Core Principles of the LC-MS/MS Approach

The LC-MS/MS workflow for OPdA analysis is a multi-step process designed to isolate, detect, and quantify the adduct from complex biological samples. The trustworthiness of this protocol lies in its use of an internal standard, typically a stable isotope-labeled version of the analyte, which is introduced at the beginning of the sample preparation to account for any loss during the procedure.[2][8]

Diagram: LC-MS/MS Workflow for OPdA Analysis

Caption: A typical workflow for the analysis of OPdA.

Step-by-Step Experimental Protocol

The following protocol is a synthesis of established methods for the analysis of acrolein-derived DNA adducts, with specific considerations for OPdA.[2][6][8]

Protocol: Quantitative Analysis of OPdA by Isotope Dilution LC-ESI-MS/MS

-

DNA Isolation and Purification:

-

Extract genomic DNA from the tissue or cell sample of interest using a standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

Ensure the removal of RNA by treating the sample with RNase A.

-

The purity and concentration of the DNA should be determined spectrophotometrically (A260/A280 ratio).

-

-

Internal Standard Spiking:

-

Synthesize a stable isotope-labeled internal standard of OPdA (e.g., [¹³C₃,¹⁵N₁]-OPdA).

-

Add a known amount of the internal standard to the purified DNA sample prior to hydrolysis. This is a critical step for accurate quantification.

-

-

Enzymatic Hydrolysis:

-

Digest the DNA to its constituent nucleosides using a cocktail of enzymes. A typical combination includes DNase I, nuclease P1, and alkaline phosphatase.

-

The enzymatic digestion must be carried out under conditions that prevent the artificial formation or degradation of the adduct. The inclusion of antioxidants like glutathione (GSH) can be considered to prevent artifact formation.[7]

-

-

Solid-Phase Extraction (SPE) Enrichment:

-

Enrich the DNA hydrolysate for the OPdA adduct using a C18 SPE cartridge.

-

This step removes the bulk of the unmodified nucleosides, which are present in vast excess and can cause ion suppression in the mass spectrometer.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the enriched nucleosides using a reverse-phase HPLC column (e.g., C18) with a gradient elution, typically using a mixture of water and methanol or acetonitrile with a small amount of formic acid to aid ionization.

-

Mass Spectrometry:

-

Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Utilize Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection and quantification. This involves monitoring a specific precursor-to-product ion transition for both the native OPdA and its stable isotope-labeled internal standard.

-

The precursor ion will be the protonated molecule [M+H]⁺ of OPdA, and the product ion will correspond to the protonated adenine base following the neutral loss of the deoxyribose sugar.

-

-

-

Data Analysis and Quantification:

-

Construct a calibration curve using known amounts of the OPdA standard and the internal standard.

-

Quantify the amount of OPdA in the sample by comparing the peak area ratio of the endogenous adduct to the internal standard against the calibration curve.

-

Express the results as the number of adducts per 10⁹ or 10¹⁰ normal nucleosides.

-

Biological Significance and Implications for Drug Development

The presence of OPdA in vivo is not merely an academic curiosity. This adduct is a bulky lesion that can distort the DNA helix, potentially interfering with DNA replication and transcription.[3] Furthermore, OPdA is an electrophilic species itself, capable of reacting with nucleophilic sites on proteins to form DNA-protein cross-links (DPCs).[9] These DPCs are particularly cytotoxic lesions that can stall replication forks and trigger cell death if not repaired.

The lability of OPdA and its propensity to form DPCs pose significant challenges for its detection and characterization.[9] The facile collision-induced dissociation of the adduct can preclude its identification using standard database searching methods in proteomics, necessitating manual data interrogation and specialized analytical approaches.[9]

For drug development professionals, understanding the pathways that lead to the formation of OPdA and the cellular mechanisms that respond to this type of damage can open new avenues for therapeutic intervention. For instance:

-

Antioxidant Therapies: Compounds that reduce lipid peroxidation could lower the endogenous levels of acrolein and subsequently decrease the formation of OPdA.

-

Targeting DNA Repair Pathways: Inhibitors of the repair pathways that process OPdA or the resulting DPCs could be used to sensitize cancer cells to chemotherapy.

-

Biomarker Development: The levels of OPdA in tissues or bodily fluids could serve as a biomarker of oxidative stress and disease risk.

Quantitative Data Summary

While specific quantitative data for OPdA in various tissues is still an emerging area of research, data from related acrolein-deoxyguanosine (Acr-dG) adducts provide a valuable reference point for the expected levels of acrolein-induced DNA damage.

| Tissue Type | Adduct Levels (Acr-dG adducts/10⁹ nucleotides) | Study Population | Reference |

| Human Lung | 16 - 209 | General Population | [6] |

| Human Brain | 2800 - 5100 | Alzheimer's Patients and Controls | [8] |

These values highlight that acrolein-derived DNA adducts are present at detectable levels in human tissues and can be influenced by disease state. It is reasonable to hypothesize that OPdA exists at comparable, albeit likely lower, levels.

Conclusion and Future Directions

The in vivo discovery and analysis of N6-(3-oxo-1-propenyl)-2'-deoxyadenosine represent a significant advancement in our understanding of endogenous DNA damage. The development of highly sensitive and specific LC-MS/MS methods has been instrumental in this progress. As an electrophilic and mutagenic lesion with the potential to form DNA-protein cross-links, OPdA is a critical area of study for researchers in toxicology, carcinogenesis, and neurodegeneration. Future research should focus on elucidating the specific DNA repair pathways that recognize and remove this adduct, further quantifying its levels in various human tissues in both healthy and diseased states, and exploring its utility as a clinical biomarker.

References

-

Zhang, S., Villalta, P. W., Wang, M., & Hecht, S. S. (2007). Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Chemical Research in Toxicology, 20(4), 565–571. [Link]

-

Pan, J., Zheng, J., & Goodin, T. H. (2005). Development of a Method for Quantification of Acrolein−Deoxyguanosine Adducts in DNA Using Isotope Dilution-Capillary LC/MS/MS and Its Application to Human Brain Tissue. Analytical Chemistry, 77(18), 5871–5877. [Link]

-

Potts, P. R., & Rokita, S. E. (2006). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 17(10), 1435–1446. [Link]

-

Chen, H. J. C., & Chung, F. L. (2006). Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione. Toxicology and Applied Pharmacology, 216(1), 17-24. [Link]

-

Srivastava, S., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 148(1), 4-17. [Link]

-

Wang, H. T., et al. (2012). Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione. Chemical Research in Toxicology, 25(2), 487-494. [Link]

-

Zhang, S., Villalta, P., Wang, M., & Hecht, S. (2007). Detection and quantitation of acrolein-derived 1,N2-propanodeoxyguanosine adducts in human lung using liquid chromatography-tandem mass spectrometry. Proceedings of the American Association for Cancer Research, 48, 847. [Link]

-

Loureiro, A. P. M., et al. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1088-1095. [Link]

-

Oduah, E. I. (2021). Acrolein-Induced Epigenetic Modification of DNA Methylation in Rat Kidney Disease Tissue. Digital Scholarship@Texas Southern University. [Link]

-

Grancara, S., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences, 24(24), 17565. [Link]

-

Tang, M. S., et al. (2011). Acrolein induced DNA damage, mutagenicity and effect on DNA repair. Molecular Nutrition & Food Research, 55(9), 1291-1300. [Link]

-

Finlayson, C. M., et al. (2024). Enzymatic Acrolein Production System and Its Impact on Human Cells. ACS Chemical Biology. [Link]

-

Blair, I. A. (2000). Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal. Chemical Research in Toxicology, 13(9), 837-842. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Acrolein induced DNA damage, mutagenicity and effect on DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 6. Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine with DNA Polymerases

Prepared by: Gemini, Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous and environmental aldehydes, such as acrolein, are a constant threat to genomic integrity. Acrolein, a product of lipid peroxidation and a component of tobacco smoke, reacts with DNA bases to form a variety of adducts.[1][2] One such lesion is 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine, a derivative formed from the reaction of acrolein with deoxyadenosine. This guide provides a comprehensive technical overview of this DNA adduct, detailing its biochemical nature and its complex interactions with DNA polymerases. We will explore how this lesion challenges the cellular replication machinery, causing high-fidelity replicative polymerases to stall while being a substrate for specialized, often error-prone, translesion synthesis (TLS) polymerases. This guide synthesizes mechanistic insights with detailed, field-proven experimental protocols to provide researchers with the foundational knowledge and practical tools required to investigate this and similar DNA lesions. Understanding these interactions is critical for elucidating the mechanisms of mutagenesis, carcinogenesis, and for the development of novel therapeutic strategies targeting DNA damage response pathways.

Introduction: The Challenge of Aldehyde-Induced DNA Damage

Cellular DNA is under constant assault from both endogenous metabolic byproducts and exogenous environmental agents.[3][4] Among the most reactive and mutagenic agents are α,β-unsaturated aldehydes like acrolein.[2][5] Acrolein is produced endogenously through lipid peroxidation and is a ubiquitous environmental pollutant found in sources like cigarette smoke and industrial emissions.[1][5] Its high electrophilicity allows it to readily react with nucleophilic centers in cellular macromolecules, including DNA.[6]

The reaction of acrolein with DNA nucleobases results in the formation of exocyclic adducts, which are known to distort the DNA helix and interfere with critical cellular processes like replication.[1][2] This guide focuses on a specific, yet significant, acrolein-derived lesion: 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine . This adduct is formed via a Michael addition of the N6-amine of deoxyadenosine to acrolein. While similar acrolein adducts on guanine (e.g., γ-hydroxy-1,N2-propano-2'-deoxyguanosine, or γ-HOPdG) are well-studied and known to be potent blocks to replicative polymerases[1][5][7], the adenosine adducts also represent a significant challenge to the cell.

If not repaired, these lesions can stall the high-fidelity replicative DNA polymerases (such as Pol δ and Pol ε), leading to replication fork collapse and cell death.[3][5] To overcome this, cells employ a damage tolerance mechanism known as translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate past the damage.[4][8] However, this bypass often comes at the cost of reduced fidelity, making it a major source of mutations.[3]

This technical guide provides an in-depth exploration of the biochemical and molecular consequences of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine. We will examine:

-

The chemical nature of the adduct.

-

The differential response of replicative versus TLS DNA polymerases.

-

The kinetic basis for polymerase stalling and bypass.

-

Detailed, step-by-step protocols for the in vitro study of these interactions.

The insights and methodologies presented herein are designed to empower researchers in toxicology, cancer biology, and drug development to dissect the fundamental mechanisms of DNA damage and repair.

Biochemical Profile of the Adduct

The interaction between a DNA polymerase and a damaged template begins at the chemical level. Understanding the structure of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is fundamental to predicting and interpreting its biological consequences.

Chemical Structure:

The adduct is formed when the C3 of acrolein is attacked by the exocyclic N6-amino group of deoxyadenosine. The resulting structure, also referred to as an N6-(oxopropenyl)-2'-deoxyadenosine (OPdA) adduct, retains a reactive aldehyde group.

-

Synonym: (E)-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)acrylaldehyde[9]

-

Molecular Formula: C13H15N5O4[9]

Unlike the more complex ring-closed, ring-opened equilibrium seen with the γ-HOPdG guanine adduct[1][5], the N6-propenal adenosine adduct exists primarily as a ring-opened structure. This structural feature is critical as it directly influences how the damaged base presents itself within the active site of a DNA polymerase. The adduct is bulkier than a standard adenosine and alters the hydrogen bonding potential in the major groove of the DNA helix.

Interaction with DNA Polymerases: A Tale of Two Systems

The cellular response to encountering an adduct like 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is a carefully orchestrated process involving distinct classes of DNA polymerases. The fate of the replication fork—and the cell—depends on which polymerase is recruited to the site of damage.

Replicative Polymerases: The Blockade

High-fidelity replicative polymerases, such as those in the B-family (e.g., Pol δ and Pol ε in eukaryotes), are responsible for the vast majority of DNA synthesis. Their active sites are sterically constrained to ensure accurate Watson-Crick base pairing. Consequently, bulky lesions that distort the DNA helix, like acrolein adducts, act as potent blocks to these enzymes.[5][7] The presence of the adduct in the template strand prevents the polymerase from adopting the correct conformation for catalysis, leading to a dramatic decrease in the rate of nucleotide incorporation and ultimately, stalling of the replication fork.

Translesion Synthesis (TLS) Polymerases: The Bypass Specialists

To rescue stalled replication forks, cells switch to specialized TLS polymerases.[3][8] These enzymes, predominantly from the Y-family (e.g., Pol η, Pol ι, Pol κ, and Rev1), are characterized by more open and flexible active sites that can accommodate distorted DNA templates.[4][8] However, this flexibility comes at the price of lower fidelity, even on undamaged templates.

The bypass of an N6-adenosine adduct is a multi-step process that can be dissected into two key events:

-

Nucleotide Insertion: A TLS polymerase incorporates a nucleotide directly opposite the lesion.

-

Extension: A polymerase (either the same TLS polymerase or another one) extends the primer from the newly incorporated nucleotide.

Different TLS polymerases exhibit distinct efficiencies and fidelities when encountering the same lesion. For instance, studies on the related N6-ethenodeoxyadenosine (1,N6-ϵdA) adduct show that human Polymerase η (Pol η) can bypass the lesion but does so in a highly error-prone manner, with a strong preference for inserting purines (A or G) opposite the adduct.[10] This mis-incorporation is a direct source of point mutations. Similarly, while Pol κ may be blocked by some N2-dG acrolein adducts, it can be recruited to extend from a nucleotide inserted by another polymerase like Pol ι, illustrating a "two-polymerase" bypass mechanism.[8]

The specific nucleotide insertion pattern is a "mutational signature" of the adduct and the bypassing polymerase, providing clues to the etiological factors in diseases like cancer.

Experimental Methodologies

Investigating the intricate dance between a DNA lesion and a polymerase requires a robust set of in vitro biochemical assays. This section provides the rationale and detailed protocols for the key experiments used in this field.

Synthesis of Adduct-Containing Oligonucleotides

The foundational tool for these studies is a synthetic oligonucleotide containing a site-specific 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine adduct. A common and effective method is the post-oligomerization modification strategy.

Workflow for Oligonucleotide Preparation

Caption: Cellular response to an acrolein-adenosine adduct.

This logical diagram illustrates the critical decision point at the site of damage. The initial stalling of the high-fidelity polymerase is a signal to recruit the TLS machinery. The specific TLS polymerase recruited (a process influenced by factors like post-translational modifications of PCNA) then determines the mutational outcome. The error-prone nature of this bypass is a major contributor to the mutagenicity of acrolein. [5][6]

Implications in Toxicology and Drug Development

Understanding the interaction between acrolein-derived adducts and DNA polymerases has significant implications:

-

Carcinogenesis: The mutagenic signature of TLS bypass provides a mechanistic link between exposure to aldehydes (like those in tobacco smoke) and the accumulation of cancer-driving mutations.

-

Mitochondrial Toxicity: Mitochondria lack many of the nuclear DNA repair and tolerance pathways, including nucleotide excision repair and specialized TLS polymerases. [1][7]Therefore, adducts like γ-HOPdG and OPdA may persist longer in mtDNA. The sole mitochondrial polymerase, Pol γ, has been shown to bypass these lesions, but in an extremely inefficient and error-prone manner, potentially contributing to mitochondrial dysfunction seen in aging and neurodegenerative diseases. [1][7]* Drug Development: DNA polymerases are targets for antiviral and anticancer therapies. [11]Nucleoside analogs that terminate chain elongation are a cornerstone of this strategy. [11][12]Furthermore, understanding how cancer cells tolerate DNA damage from chemotherapeutic agents can inform the development of inhibitors for TLS polymerases. Such inhibitors could sensitize cancer cells to traditional DNA-damaging drugs by preventing the bypass of therapeutic lesions and forcing the cells into apoptosis.

Conclusion and Future Directions

The 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine adduct serves as a paradigm for how endogenous and environmental DNA damage is processed by the cell. Its interaction with DNA polymerases highlights the fundamental trade-off between genome integrity and damage tolerance. High-fidelity replicative polymerases ensure accurate duplication of the genetic code but are easily thwarted by lesions, while low-fidelity TLS polymerases provide a risky but essential mechanism to complete replication.

Future research will continue to unravel the complexities of this process. Key questions include:

-

What are the precise structural determinants within the polymerase active site that dictate nucleotide insertion fidelity opposite this adduct?

-

How is the choice of which TLS polymerase to use regulated in vivo?

-

Can we develop small molecule inhibitors that specifically block the error-prone bypass of this and other adducts to reduce their mutagenic potential or to enhance chemotherapy?

The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to address these questions, ultimately advancing our understanding of DNA damage and its role in human disease.

References

-

Kasiviswanathan, R., Minko, I. G., Lloyd, R. S., & Copeland, W. C. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. Journal of Biological Chemistry. Available at: [Link]

-

Sale, J. E., Lehmann, A. R., & Woodgate, R. (2012). Y-family DNA polymerases and translesion synthesis. Nature Reviews Molecular Cell Biology. Available at: [Link]

-

Patel, D. N., & Zhuang, Z. (2013). Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases. Journal of Biological Chemistry. Available at: [Link]

-

Kurtz, A. J., & Lloyd, R. S. (2017). Replication Bypass of the Acrolein-Mediated Deoxyguanine DNA–Peptide Cross-links by DNA polymerases of the DinB Family. Journal of Biological Chemistry. Available at: [Link]

-

Donahue, R. J., et al. (2018). Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. Journal of Biological Chemistry. Available at: [Link]

-

Johnson, K. A. (1992). Use of single-turnover kinetics to study bulky adduct bypass by T7 DNA polymerase. Biochemistry. Available at: [Link]

-

Kasiviswanathan, R., et al. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase. ResearchGate. Available at: [Link]

-

Janik, K., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, H. T., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences. Available at: [Link]

-

Sale, J. E. (2013). Translesion DNA Synthesis and Mutagenesis in Eukaryotes. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Nair, D. T., et al. (2008). Protein-template-directed synthesis across an acrolein-derived DNA adduct by yeast Rev1 DNA polymerase. Structure. Available at: [Link]

-

Williams, N. L., et al. (2022). Translesion polymerases and DNA–protein crosslink repair shapes the cellular response to formaldehyde-induced DNA damage in ssDNA. Nucleic Acids Research. Available at: [Link]

-

Shanmugam, G., et al. (2013). Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. Chemical Research in Toxicology. Available at: [Link]

-

Hsu, G. W., et al. (2004). Observing translesion synthesis of an aromatic amine DNA adduct by a high-fidelity DNA polymerase. Journal of Biological Chemistry. Available at: [Link]

-

Atkinson, M. R., et al. (1967). The Enzymatic Termination of Polydeoxynucleotides by 2',3'-Dideoxyadenosine Triphosphate. Biochemistry. Available at: [Link]

-

Hoshika, S., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. Molecules. Available at: [Link]

-

Atkinson, M. R., et al. (1969). THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Breaker, R. R., Gough, G. R., & Gilham, P. T. (1993). Synthesis and Properties of Adenosine Oligonucleotide Analogues Containing Methylene Groups in Place of Phosphodiester 5'-oxygens. Biochemistry. Available at: [Link]

- Beigelman, L., et al. (2000). Methods for synthesizing nucleoside derivatives. Google Patents.

-

Bege, M., & Borbás, A. (2022). The Medicinal Chemistry of Artificial Nucleic Acids. Encyclopedia.pub. Available at: [Link]

-

Reuven, N., & Livneh, Z. (2013). DNA Polymerases as Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link]

Sources

- 1. Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenicity and Repair of Acrolein Adduct to Cytosine [mdpi.com]

- 3. Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 5. Replication Bypass of the Acrolein-Mediated Deoxyguanine DNA–Peptide Cross-links by DNA polymerases of the DinB Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Translesion DNA Synthesis and Mutagenesis in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine | 178427-43-5 [sigmaaldrich.com]

- 10. Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Base Excision Repair of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrolein, a highly reactive α,β-unsaturated aldehyde, is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation. Its potent electrophilic nature facilitates the formation of various DNA adducts, posing a significant threat to genomic integrity. Among these, 2'-Deoxy-N⁶-(3-oxo-1-propenyl)adenosine (OPdA) is a noteworthy lesion due to its mutagenic potential and association with carcinogenesis. The primary cellular defense against such small, non-helix-distorting base modifications is the Base Excision Repair (BER) pathway. This guide provides a comprehensive technical overview of the molecular mechanisms governing the BER-mediated removal of OPdA. We will dissect the enzymatic cascade, from adduct recognition and excision by specific DNA glycosylases to the final ligation step, offering field-proven insights into the causality behind experimental choices. Furthermore, this document details robust methodologies for studying this repair pathway, including in vitro cleavage assays and cellular damage assessments, to equip researchers and drug development professionals with the critical knowledge required to investigate this crucial aspect of DNA damage and repair.

The Genesis and Biological Impact of OPdA Adducts

Acrolein is an unavoidable consequence of both metabolic processes and environmental exposures, including tobacco smoke and incomplete combustion of organic materials.[1][2][3] Its reaction with the exocyclic amino group (N⁶) of 2'-deoxyadenosine in DNA results in the formation of a propenal-derived adduct, 2'-Deoxy-N⁶-(3-oxo-1-propenyl)adenosine, also referred to as OPdA.[4][5] This lesion is not benign; if left unrepaired, it can disrupt DNA replication and transcription, leading to mutations and contributing to the etiology of diseases such as cancer.[6][7][8] The cellular machinery must therefore efficiently recognize and remove this adduct to maintain genomic stability.

The Base Excision Repair (BER) Pathway: A Stepwise Guide to OPdA Removal

The BER pathway is an elegant and efficient multi-step process that removes damaged bases from the genome.[9][10] It can be broadly categorized into five key stages: recognition and excision of the damaged base, incision of the DNA backbone, processing of the resulting termini, DNA synthesis, and ligation.[11]

Key Enzymes in OPdA Base Excision Repair

| Enzyme Class | Key Mammalian Enzyme | Function in OPdA Repair |

| DNA Glycosylase | Alkyl Adenine DNA Glycosylase (AAG), AlkB Homologs | Recognizes the OPdA adduct and cleaves the N-glycosidic bond, excising the damaged base.[12][13] |

| AP Endonuclease | AP Endonuclease 1 (APE1) | Recognizes the resulting apurinic/apyrimidinic (AP) site and incises the phosphodiester backbone 5' to the lesion.[14][15] |

| DNA Polymerase | Polymerase β (Pol β) | Inserts the correct nucleotide (adenine) into the gap and removes the 5'-deoxyribosephosphate (dRP) moiety. |

| DNA Ligase | DNA Ligase III (LIG3) | Seals the remaining nick in the DNA backbone, completing the repair process. |

Mechanistic Workflow of OPdA Repair

-

Adduct Recognition and Excision: The repair is initiated by a DNA glycosylase that recognizes the OPdA lesion. While multiple glycosylases exist, evidence points towards enzymes like Alkyl Adenine DNA Glycosylase (AAG, also known as MPG) as a primary candidate for recognizing and excising acrolein-derived adenine adducts.[12] AAG functions by flipping the damaged base out of the DNA helix and into its active site, where it catalyzes the hydrolysis of the N-glycosidic bond, releasing the OPdA base and leaving behind an apurinic/apyrimidinic (AP) site.[16][17] It is also important to note the role of direct reversal repair enzymes, such as AlkB dioxygenases, which can repair similar acrolein-derived adducts on other bases and may play a role in adenine adduct repair.[12][18][19]

-

AP Site Incision: The resultant AP site is a cytotoxic and mutagenic intermediate that is promptly recognized by AP Endonuclease 1 (APE1).[14][20] APE1 is the major AP endonuclease in mammalian cells and plays a central, indispensable role in BER.[15][21] It cleaves the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) terminus.[22] This incision step is critical as it creates the necessary substrate for the subsequent DNA synthesis step.

-

End Processing and DNA Synthesis (Short-Patch BER): For simple base lesions like OPdA, the repair typically proceeds via the short-patch BER sub-pathway. DNA Polymerase β (Pol β), a key player in this process, is recruited to the site. Pol β exhibits two crucial activities: it first inserts the correct nucleotide (dATP) opposite the corresponding thymine in the complementary strand. Then, its dRP-lyase activity removes the 5'-dRP flap created by APE1.

-

Nick Sealing/Ligation: The final step involves DNA Ligase III (LIG3), often in a complex with the scaffold protein XRCC1, which catalyzes the formation of a phosphodiester bond to seal the remaining nick in the DNA backbone.[23] This action restores the integrity of the DNA strand, concluding the repair of the OPdA lesion.

Methodologies for Interrogating OPdA Repair

Validating the mechanistic claims of BER requires robust experimental protocols. The following methodologies provide a framework for the accurate investigation of OPdA repair, from in vitro enzymatic activity to cellular repair capacity.

Protocol 1: In Vitro Oligonucleotide Cleavage Assay

This assay is the gold standard for directly measuring the enzymatic activity of a specific DNA glycosylase or APE1 on a defined DNA lesion.[24] It relies on a synthetic DNA oligonucleotide containing a single, site-specifically placed OPdA adduct.

Workflow Rationale: The core principle is to incubate the OPdA-containing oligonucleotide, which is typically radiolabeled or fluorescently tagged at one end, with a purified enzyme (e.g., AAG or APE1). If the enzyme is active, it will cleave the DNA at the site of the lesion. The resulting smaller DNA fragment can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.

Step-by-Step Methodology:

-

Oligonucleotide Substrate Preparation:

-

Synthesize a single-stranded DNA oligonucleotide (typically 25-40 bases) containing a 2'-Deoxy-N⁶-(3-oxo-1-propenyl)adenosine phosphoramidite at a specific position.

-

Label the 5'-end of the oligonucleotide using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or conjugate a fluorophore for fluorescent detection.

-

Anneal the labeled, lesion-containing strand to its complementary unlabeled strand to create a double-stranded substrate. Purify the duplex via native PAGE.

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer optimal for the enzyme being tested (e.g., for AAG: 25 mM HEPES-KOH, pH 7.6, 100 mM KCl, 1 mM DTT, 1 mM EDTA).

-

Incubate a fixed amount of the DNA substrate (e.g., 10 nM) with varying concentrations of the purified BER enzyme at 37°C for a defined time course (e.g., 0, 5, 15, 30 minutes).

-

-

Analysis of Products:

-

Stop the reactions by adding a loading buffer containing formamide and a tracking dye. For glycosylase assays, the product is an AP site, which is alkali-labile. A subsequent treatment with NaOH or piperidine is required to cleave the backbone at the AP site before loading. For APE1 assays, the enzyme directly produces a cleaved product.

-

Separate the reaction products from the full-length substrate using a 15-20% denaturing polyacrylamide gel containing 7M urea.[25]

-

Visualize the gel using a phosphorimager (for ³²P) or a fluorescence scanner.

-

Quantify the percentage of cleaved product relative to the total radioactivity/fluorescence in each lane to determine enzyme kinetics.

-

Protocol 2: Mass Spectrometry for Adduct Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and quantification of DNA adducts from biological samples.[4]

Step-by-Step Methodology:

-

DNA Isolation: Extract genomic DNA from cells or tissues of interest that have been exposed to acrolein or are suspected of having high endogenous levels.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the deoxynucleosides using reverse-phase liquid chromatography.

-

Introduce the separated components into a tandem mass spectrometer.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition from the parent mass of the OPdA nucleoside to a characteristic fragment ion (e.g., the protonated base).

-

Quantify the adduct by comparing its signal to that of a stable isotope-labeled internal standard. This approach provides high sensitivity and specificity for adduct detection.[5]

-

Protocol 3: Comet Assay for Cellular Repair Capacity

The single-cell gel electrophoresis, or Comet assay, is a versatile method to measure DNA damage and repair in individual cells.[26] The alkaline version of the assay detects single-strand breaks and alkali-labile sites, which are intermediates in the BER pathway.[27]

Step-by-Step Methodology:

-

Cell Treatment and Embedding:

-

Treat the cells of interest with an acrolein source to induce OPdA and other lesions.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

-

Cell Lysis: Lyse the embedded cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA as a "nucleoid".

-

Enzyme Treatment (Optional Modification): To specifically measure the excision of OPdA, slides can be incubated with purified AAG glycosylase. The enzyme will create additional breaks at the sites of the adducts, increasing the comet tail moment.

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline buffer (pH > 13) to unwind the DNA.

-

Apply an electric field. DNA fragments and relaxed loops migrate out of the nucleoid, forming a "comet tail". The amount of DNA in the tail is proportional to the number of breaks.

-

-

Visualization and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Gold).

-

Visualize using a fluorescence microscope and quantify the comet parameters (e.g., tail length, % DNA in tail) using specialized software. A decrease in the comet tail moment over time after damage induction indicates active DNA repair.

-

Field-Proven Insights & Future Directions

The study of DNA repair is a dynamic field, and understanding the nuances of OPdA repair offers significant opportunities for therapeutic innovation.

-

Causality and Context: The efficiency of BER can be context-dependent. Chromatin structure, the presence of other nearby lesions (clustered damage), and the transcriptional status of the affected gene can all influence the recruitment and activity of BER enzymes. Furthermore, acrolein itself has been shown to inhibit some DNA repair pathways by adducting repair proteins, creating a complex cellular environment where damage induction and repair inhibition occur simultaneously.[7][8][28] This dual effect underscores acrolein's potent carcinogenicity.

-

Interplay with Other Pathways: While BER is the primary pathway for OPdA, it is not the only one. Nucleotide Excision Repair (NER) can also remove bulky adducts, and there may be some overlap.[7][28] The direct reversal of damage by AlkB family dioxygenases also represents a critical defense mechanism against certain acrolein adducts.[19] Understanding this crosstalk is essential for a complete picture of cellular defense strategies.

-

Therapeutic Implications: Many cancer cells exhibit altered DNA repair capacities. For tumors associated with high levels of oxidative stress and lipid peroxidation (and thus high acrolein levels), the BER pathway is critical for survival. Therefore, inhibitors of key BER enzymes, such as APE1 or Pol β, could serve as potent sensitizers to chemotherapy or radiation, particularly in a synthetic lethality approach.[20] Developing specific inhibitors requires a deep understanding of the enzymatic mechanisms detailed in this guide.

References

-

Moccia, F., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 294-309. [Link]

-

Feng, Z., et al. (2006). Acrolein is a major cigarette-related lung cancer agent: Preferential binding at p53 mutational hotspots and inhibition of DNA repair. Proceedings of the National Academy of Sciences, 103(42), 15404-15409. [Link]

-

Wang, H. T., et al. (2012). Effect of Carcinogenic Acrolein on DNA Repair and Mutagenic Susceptibility. Journal of Biological Chemistry, 287(15), 12379-12386. [Link]

-

Wang, H. T., et al. (2012). Effect of carcinogenic acrolein on DNA repair and mutagenic susceptibility. The Journal of biological chemistry, 287(15), 12379–12386. [Link]

-

Yi, C., et al. (2014). Mechanism of Repair of Acrolein- and Malondialdehyde-Derived Exocyclic Guanine Adducts by the α-Ketoglutarate/Fe(II) Dioxygenase AlkB. Chemical Research in Toxicology, 27(9), 1605-1614. [Link]

-

Lee, H. W., et al. (2014). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncotarget, 5(11), 3560-3573. [Link]

-

Yi, C. (2014). Mechanism of Repair of Acrolein- and Malondialdehyde- Derived Exocyclic Guanine Adducts by the α-Ketoglutarate/Fe(II)-Dependent Dioxygenase AlkB. DSpace@MIT. [Link]

-

Koivisto, P., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences, 24(24), 17508. [Link]

-

Melo, A. A., et al. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. International Journal of Molecular Sciences, 22(5), 2415. [Link]

-

Tretyakova, N. Y., et al. (2014). Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(1), 137-147. [Link]

-

Sætrom, P., et al. (2017). How are base excision DNA repair pathways deployed in vivo?. F1000Research, 6, 241. [Link]

-

Tretyakova, N. Y., et al. (2014). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(1), 137-147. [Link]

-

Azqueta, A., & Collins, A. R. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 5, 288. [Link]

-

Koivisto, P., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. ResearchGate. [Link]

-

S-T, J. (2015). Functional DNA repair capacity assays : a focus on base excision repair. DSpace@MIT. [Link]

-

Markkanen, E., et al. (2020). A Multi-Endpoint Approach to Base Excision Repair Incision Activity Augmented by PARylation and DNA Damage Levels in Mice: Impact of Sex and Age. International Journal of Molecular Sciences, 21(18), 6649. [Link]

-

Jia, L., et al. (2017). A DNA Cleavage Assay Using Synthetic Oligonucleotide Containing a Single Site-Directed Lesion for In Vitro Base Excision Repair Study. Methods in molecular biology (Clifton, N.J.), 1628, 127–141. [Link]

-

Kasiviswanathan, R., et al. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. Journal of Biological Chemistry, 288(20), 14061-14070. [Link]

-

Tell, G., et al. (2009). The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme. Antioxidants & Redox Signaling, 11(3), 601-619. [Link]

-

Minko, I. G., et al. (2008). Replication Bypass of the Acrolein-Mediated Deoxyguanine DNA–Peptide Cross-links by DNA polymerases of the DinB Family. Nucleic Acids Research, 36(5), 1694-1703. [Link]

-

Li, M., et al. (2013). Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons. Journal of Neurochemistry, 124(4), 433-444. [Link]

-

Kasiviswanathan, R., et al. (2013). Translesion synthesis past acrolein-derived DNA adducts by human mitochondrial DNA polymerase γ. The Journal of biological chemistry, 288(20), 14061–14070. [Link]

-

Leon, M. D., et al. (1999). 2'-Deoxyadenosine causes cell death in embryonic chicken sympathetic ganglia and brain. Histochemistry and cell biology, 111(6), 461–472. [Link]

-

NIST. (n.d.). Adenosine, 2'-deoxy-. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Role of Ape1 in DNA repair and redox regulation. [Link]

-

Krokan, H. E., & Bjørås, M. (2013). Base Excision Repair. Cold Spring Harbor Perspectives in Biology, 5(4), a012583. [Link]

-

Kasiviswanathan, R., et al. (2013). Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. ResearchGate. [Link]

-

Breaker, R. R., & Joyce, G. F. (1995). A DNA enzyme with N-glycosylase activity. Chemistry & Biology, 2(10), 655-660. [Link]

-

Asaithamby, A., & Chen, D. J. (2009). Distinct Roles of Ape1 Protein, an Enzyme Involved in DNA Repair, in High or Low Linear Energy Transfer Ionizing Radiation-induced Cell Killing. Cancer Research, 69(18), 7298-7305. [Link]

-

David, S. S., et al. (2007). Base Excision Repair of Oxidative DNA Damage. Nature, 447(7147), 941-950. [Link]

-

Raia, P., et al. (2013). DNA-N-glycosylases process novel O-glycosidic sites in DNA. The Journal of biological chemistry, 288(23), 16482–16492. [Link]

-

Li, M., & Wilson, D. M., 3rd. (2022). Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression. International journal of molecular sciences, 23(18), 10766. [Link]

-

Sidhu, A. (2023). Base Excision Repair: A Review. Biores Scientia. [Link]

-

Wernette, D. P., et al. (2023). Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection. Scientific Reports, 13(1), 1-13. [Link]

-

Raia, P., et al. (2013). DNA-N-Glycosylases Process Novel O-Glycosidic Sites in DNA. The Journal of Biological Chemistry, 288(23), 16482-16492. [Link]

-

Dianov, G. L., & Hübscher, U. (2013). Base excision repair of oxidative DNA damage: from mechanism to disease. DNA Repair, 12(8), 557-563. [Link]

-

Koivisto, P., et al. (2023). Mutagenicity and Repair of Acrolein Adduct to Cytosine. MDPI. [Link]

-

Wilson, D. M., III, & Freudenthal, R. M. (2016). Overview of Base Excision Repair Biochemistry. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Translesion Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translesion synthesis past acrolein-derived DNA adducts by human mitochondrial DNA polymerase γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Effect of Carcinogenic Acrolein on DNA Repair and Mutagenic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells | Oncotarget [oncotarget.com]

- 9. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]

- 11. researchgate.net [researchgate.net]

- 12. Mutagenicity and Repair of Acrolein Adduct to Cytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA-N-glycosylases process novel O-glycosidic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A DNA enzyme with N-glycosylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA-N-Glycosylases Process Novel O-Glycosidic Sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. mdpi.com [mdpi.com]

- 21. Distinct Roles of Ape1 Protein, an Enzyme Involved in DNA Repair, in High or Low Linear Energy Transfer Ionizing Radiation-induced Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A DNA Cleavage Assay Using Synthetic Oligonucleotide Containing a Single Site-Directed Lesion for In Vitro Base Excision Repair Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How are base excision DNA repair pathways... | F1000Research [f1000research.com]

- 27. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]

- 28. Effect of carcinogenic acrolein on DNA repair and mutagenic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Standard

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of the 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (also known as N6-(3-oxo-1-propenyl)-2′-deoxyadenosine or OPdA) standard. This document is intended for researchers in drug development, toxicology, and molecular biology who require a high-purity standard of this significant DNA adduct for use in various applications, including as a biomarker for oxidative stress. The synthesis is based on a robust and efficient two-step methodology involving a nucleophilic aromatic substitution followed by periodate oxidation. Detailed procedures for purification via High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also provided.

Introduction

2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is a malondialdehyde (MDA) adduct of deoxyadenosine.[1][2] MDA is a naturally occurring product of lipid peroxidation and a biomarker of oxidative stress.[3] The reaction of MDA with DNA leads to the formation of various adducts, including OPdA, which can have mutagenic consequences.[4][5] As such, the availability of a high-purity OPdA standard is crucial for its quantification in biological samples and for in-depth studies of its biological effects.

This guide details a synthetic strategy that offers improved yields and simplified purification compared to earlier methods.[2][4] The core of this synthesis is a two-step process:

-

Nucleophilic Aromatic Substitution: The synthesis commences with the reaction of a commercially available starting material, 6-chloropurine 2'-deoxyriboside, with a synthetic equivalent of malondialdehyde, 4-amino-3-(phenylselenyl)butane-1,2-diol. This step forms the key intermediate, N6-[3,4-Dihydroxy-2-(phenylselenyl)butyl]-2'-deoxyadenosine.

-

Periodate Oxidation: The intermediate is then treated with sodium periodate, which cleaves the diol and eliminates the phenylselenyl group to yield the final product, 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.

This application note provides a self-contained guide with detailed experimental procedures, purification protocols, characterization data, and safety precautions.

Synthesis Workflow

The overall synthetic workflow is depicted below. The process is designed to be efficient and reproducible in a standard organic chemistry laboratory setting.

Caption: Overall workflow for the synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis, purification, and characterization of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine.

Materials and Reagents

| Reagent | Supplier | Grade |

| 6-Chloropurine 2'-deoxyriboside | Major suppliers | ≥98% |

| 4-Amino-3-(phenylselenyl)butane-1,2-diol | See Appendix 1 | As synthesized |

| Dimethyl sulfoxide (DMSO), anhydrous | Major suppliers | ≥99.9% |

| N,N-Diisopropylethylamine (DIPEA) | Major suppliers | ≥99.5% |

| Sodium periodate (NaIO₄) | Major suppliers | ≥99.8% |

| Acetonitrile (ACN), HPLC grade | Major suppliers | HPLC grade |

| Water, HPLC grade | Major suppliers | HPLC grade |

| Ammonium formate | Major suppliers | ≥99% |

| D₂O for NMR | Major suppliers | 99.9 atom % D |

Step 1: Synthesis of N6-[3,4-Dihydroxy-2-(phenylselenyl)butyl]-2'-deoxyadenosine

This procedure details the nucleophilic aromatic substitution reaction to form the key intermediate.

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-chloropurine 2'-deoxyriboside (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

-

To this solution, add 4-amino-3-(phenylselenyl)butane-1,2-diol (1.5 equivalents).

-

Add N,N-Diisopropylethylamine (DIPEA) (5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at 55 °C for 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product is typically purified by HPLC without a work-up.

Step 2: Synthesis of 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine

This procedure describes the oxidative cleavage of the intermediate to yield the final product.

-

Dissolve the purified N6-[3,4-Dihydroxy-2-(phenylselenyl)butyl]-2'-deoxyadenosine intermediate in a mixture of water and a co-solvent like acetonitrile.

-

Cool the solution in an ice bath.

-

Add a solution of sodium periodate (1.1 equivalents) in water dropwise to the cooled solution. A trace amount of acetic acid can be beneficial for this reaction.[4]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by HPLC.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is recommended for the purification of the final product.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or wider bore for preparative) |

| Mobile Phase A | 0.1 M Ammonium Formate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient from 5% to 30% B over 30 minutes is a good starting point for optimization. |

| Flow Rate | 1 mL/min for analytical, adjust for preparative scale. |

| Detection | UV at 260 nm. |

| Injection Volume | Dependent on concentration and column size. |